N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide

Medicinal Chemistry Structure-Activity Relationship Anti-allergic Research

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide (CAS 57067-83-1) is a synthetic small-molecule amide belonging to the oxazole heterocycle class, characterized by an N-butyl substituent, a 4-methyl-1,3-oxazole core, and a 3-phenylpropanamide side chain. Its molecular formula is C₁₇H₂₂N₂O₂ with a molecular weight of 286.38 g/mol.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
CAS No. 57067-83-1
Cat. No. B12879961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide
CAS57067-83-1
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCCCCN(C1=NC(=CO1)C)C(=O)CCC2=CC=CC=C2
InChIInChI=1S/C17H22N2O2/c1-3-4-12-19(17-18-14(2)13-21-17)16(20)11-10-15-8-6-5-7-9-15/h5-9,13H,3-4,10-12H2,1-2H3
InChIKeyBSMLJQAAMZFOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide (CAS 57067-83-1): Technical Procurement Baseline for a Structurally Distinct Oxazole Amide


N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide (CAS 57067-83-1) is a synthetic small-molecule amide belonging to the oxazole heterocycle class, characterized by an N-butyl substituent, a 4-methyl-1,3-oxazole core, and a 3-phenylpropanamide side chain . Its molecular formula is C₁₇H₂₂N₂O₂ with a molecular weight of 286.38 g/mol . The compound is commercially supplied at ≥97% purity with batch-specific QC documentation including NMR, HPLC, or GC . The 3-phenylpropanamide moiety distinguishes it from the closest commercially available analog, Isamoxole (CAS 57067-46-6), which bears a 2-methylpropanamide group .

Why N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide Cannot Be Replaced by In-Class Analogs Without Quantitative Revalidation


Oxazole amides sharing the N-butyl-N-(4-methyloxazol-2-yl) scaffold are not interchangeable surrogates. Isamoxole (CAS 57067-46-6), the closest in-class compound, differs by a single moiety—2-methylpropanamide versus the 3-phenylpropanamide of the target compound—yet this substitution fundamentally alters lipophilicity, molecular shape, and potential target engagement . Isamoxole is a characterized anti-allergic agent with reported oral activity at 25 mg/kg in guinea-pigs and selective SRS-A antagonism on guinea-pig ileum ; no such pharmacological annotation exists for the 3-phenylpropanamide analog. Other CAS-adjacent relatives—57067-82-0 (2-phenylacetamide), 57067-49-9 (butyramide), and 57067-47-7 (pentanamide)—exhibit distinct acyl chain lengths and aromaticity, making any assumed functional equivalence unsupported . Any procurement decision that substitutes one of these for the target compound without re-establishing assay-specific performance therefore carries unquantified risk of divergent biological or physicochemical behavior.

Quantitative Differentiation Evidence for N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide Against Closest Analogs


Structural Divergence from Isamoxole: Phenylpropanamide vs. Methylpropanamide Side Chain Alters Pharmacophore Space

The target compound (C₁₇H₂₂N₂O₂, MW 286.38) carries a 3-phenylpropanamide acyl group, whereas Isamoxole (C₁₂H₂₀N₂O₂, MW 224.30) bears a 2-methylpropanamide group . This results in a molecular weight increase of 62.08 Da (+27.7%), the addition of a phenyl ring, and an extension of the acyl carbon chain from three to five atoms counting the carbonyl . Isamoxole has established anti-allergic pharmacology: it inhibits SRS-A release from sensitized human and guinea-pig lung in vitro and is orally active at 25 mg/kg in guinea-pig models, with selectivity over histamine, 5-HT, and bradykinin on guinea-pig ileum . No corresponding pharmacological data exist for the target compound. The phenyl ring introduces π-stacking potential and alters the compound's hydrogen-bonding landscape compared with Isamoxole's aliphatic isopropyl terminus, meaning any SAR extrapolation from Isamoxole to the target compound is unsupported by direct evidence .

Medicinal Chemistry Structure-Activity Relationship Anti-allergic Research

Calculated Lipophilicity (LogP) and Topological PSA Differentiate the Target Compound from Aliphatic Amide Analogs

The calculated LogP of the target compound is 3.75 with a topological polar surface area (TPSA) of 46.34 Ų . By comparison, the closer aliphatic analog N-butyl-N-(4-methyl-oxazol-2-yl)-butyramide (CAS 57067-49-9, C₁₂H₂₀N₂O₂) has a lower calculated LogP (inferred ~2.0–2.5 based on fragment contribution methods for a butyramide lacking the phenyl group) and a comparable TPSA (~46 Ų), while pentanamide 57067-47-7 (C₁₃H₂₂N₂O₂) falls intermediate . The 2-phenylacetamide analog (57067-82-0, C₁₆H₂₀N₂O₂) shares the phenyl ring but with a one-carbon-shorter acyl linker, yielding a different conformational profile and LogP contribution . The LogP of 3.75 for the target compound predicts ~1–1.5 log units higher lipophilicity than the butyramide, which may translate to altered membrane permeability, plasma protein binding, and metabolic clearance profiles.

Physicochemical Properties ADME Prediction Drug Design

Vendor-Supplied Purity Specification with Batch-Level QC Documentation Provides Traceable Quality Assurance

The target compound is commercially available at a standard purity of 97% from multiple suppliers, with batch-specific analytical documentation (NMR, HPLC, GC) provided upon request . By contrast, the closest available analog, Isamoxole (CAS 57067-46-6), is typically supplied at 95% purity . This 2-percentage-point purity differential—97% vs. 95%—represents a relative impurity reduction of 40% (from 5% total impurities to 3%) . In dose-response or biochemical assays where cumulative impurity effects can confound EC₅₀/IC₅₀ determinations, this difference may be material for data reproducibility.

Quality Control Analytical Chemistry Procurement Specification

Acyl Chain Length and Phenyl Spacing Differentiate Target Compound from 2-Phenylacetamide and Aliphatic Amide Congeners in Binding-Pocket Complementarity

The target compound possesses a three-carbon (propionyl) linker between the carbonyl and the terminal phenyl ring, yielding a total of five atoms from carbonyl carbon to the para position of the phenyl ring . The closest phenyl-bearing analog, 57067-82-0 (2-phenylacetamide), contains only a two-carbon linker, reducing the reachable conformational space and the distance the phenyl ring can project from the oxazole core . In class-level inference from oxazole-containing ligands, a one-carbon difference in linker length has been shown to determine binding vs. non-binding in FAAH (fatty acid amide hydrolase) inhibitors, where 2,5-disubstituted oxazoles with varying alkyl linker lengths exhibit IC₅₀ values differing by >100-fold due to suboptimal fit into the hydrophobic acyl chain-binding channel . While direct FAAH or target-specific data for the target compound are not available, the linker length difference from 57067-82-0 constitutes a structural variable that, per class precedent, can produce orders-of-magnitude shifts in target affinity.

Medicinal Chemistry Ligand Design Structure-Based Drug Design

Recommended Procurement and Application Scenarios for N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylpropanamide Based on Quantitative Differentiation


SAR Expansion of Oxazole Amide Series Where Phenylpropanamide Topology Is the Key Variable

When exploring structure-activity relationships around the acyl side chain of N-butyl-N-(4-methyloxazol-2-yl) amides, the target compound provides the 3-phenylpropanamide data point—the only member of the CAS-adjacent series with a three-carbon linker to a terminal phenyl ring . Its LogP of 3.75 and MW of 286.38 fill a specific physicochemical niche between the aliphatic butyramide/pentanamide analogs (LogP ~2.0–3.0) and the shorter 2-phenylacetamide analog . Procuring this compound enables systematic mapping of linker-length and lipophilicity effects on target affinity and selectivity, with class precedent indicating that linker-length variations can produce >100-fold potency differences .

Reference Standard for Analytical Method Development Requiring High-Purity Oxazole Amide with Documented QC

The 97% standard purity with batch-level NMR, HPLC, or GC documentation makes the target compound suitable as a reference standard for LC-MS or HPLC method development targeting oxazole amides in biological matrices. The 40% relative impurity reduction versus the 95% purity Isamoxole reference standard provides a cleaner baseline for calibration curve construction, particularly in assay ranges where cumulative impurities at ≥5% could bias quantification at the lower limit of detection.

Negative Control or Orthogonal Chemotype for Isamoxole-Responsive Assays

Given that Isamoxole (57067-46-6) is a characterized SRS-A antagonist with oral anti-allergic activity at 25 mg/kg , the target compound—differing by the phenylpropanamide substitution—can serve as a structurally matched negative control or selectivity probe in assays where Isamoxole shows activity. The 27.7% larger molecular weight and presence of the phenyl ring are expected to produce divergent target engagement profiles, enabling discrimination between Isamoxole-specific pharmacology and oxazole scaffold-driven effects.

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